N-Methyl-L-norleucine

Description

Properties

IUPAC Name |

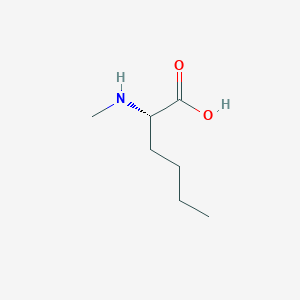

(2S)-2-(methylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDYKABXINADKS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426636 | |

| Record name | L-Norleucine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17343-27-0 | |

| Record name | N-Methyl-L-norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17343-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Norleucine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Methyl-L-norleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-L-norleucine is a non-proteinogenic α-amino acid that has garnered significant interest in the fields of peptide chemistry and drug development. As an analogue of L-leucine and L-methionine, it offers unique structural and functional properties that can be leveraged to enhance the therapeutic potential of peptide-based drugs. The introduction of a methyl group on the α-nitrogen atom imparts increased resistance to enzymatic degradation, modulates conformational flexibility, and can fine-tune receptor binding affinity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, along with insights into its applications in medicinal chemistry.

Physicochemical Properties

The fundamental chemical and physical properties of this compound and its commonly used derivatives are summarized below. These properties are crucial for its application in peptide synthesis and for the characterization of resulting peptidomimetics.

Table 1: Physicochemical Properties of this compound and Derivatives

| Property | This compound | This compound Hydrochloride | Fmoc-N-Methyl-L-norleucine |

| Molecular Formula | C₇H₁₅NO₂[1] | C₇H₁₆ClNO₂ | C₂₂H₂₅NO₄[2] |

| Molecular Weight | 145.20 g/mol [1] | 181.66 g/mol | 367.44 g/mol [2] |

| CAS Number | 17343-27-0[1] | 17343-27-0 | 112883-42-8[2] |

| Appearance | White solid | White solid[3] | White to off-white powder[2] |

| Melting Point | Not available | Not available | 112 - 125 °C[2] |

| Boiling Point | Not available | Not available | 542.6±29.0 °C (Predicted) |

| Optical Rotation | Not available | [α]D²⁰ = +21 ± 2º (c=1 in H₂O)[3] | [α]D²⁰ = -22 ± 2º (c=1 in DMF)[2] |

| Purity | ≥98% (HPLC) | ≥98% (HPLC)[3] | ≥99.5% (Chiral HPLC)[2] |

| Solubility | Soluble in water. | Soluble in water. | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |

| pKa (estimated) | ~2.4 (carboxyl), ~9.8 (amino)[4] | Not applicable | Not applicable |

| Storage | Store at 0-8 °C | Store at 0-8 °C[3] | Store at 0-8 °C[2] |

Synthesis of this compound

The synthesis of this compound can be approached through various methods, including solution-phase and solid-phase synthesis. The choice of method often depends on the desired scale and the intended application.

Solution-Phase Synthesis

Experimental Protocol: Synthesis of L-2-methyl norleucine (Adaptable for this compound)

This protocol outlines a four-step synthesis of L-2-methyl norleucine, which can be conceptually adapted for the synthesis of this compound by modifying the starting materials and reagents.[5]

-

Bromination of 2-methylhexanoic acid: This step introduces a leaving group for subsequent amination.

-

Ammonolysis of 2-bromo-2-methylhexanoic acid: The bromo group is displaced by an amino group. For this compound, methylamine (B109427) would be used instead of ammonia.

-

Phenylacetylation of DL-2-methylnorleucine: The amino group is protected to allow for enzymatic resolution.

-

Enzymatic resolution of DL-phenylacetyl-2-methyl norleucine: A key step to obtain the desired L-enantiomer with high optical purity using an enzyme like Penicillin G acylase.[5]

Solid-Phase Synthesis of Fmoc-N-Methyl-L-norleucine

For direct incorporation into peptide synthesis, Fmoc-N-Methyl-L-norleucine is a crucial building block. A general and efficient method for the solid-phase synthesis of Fmoc-N-methylated amino acids has been developed, which can be applied to L-norleucine.[6]

Experimental Workflow: Solid-Phase N-Methylation

Caption: Solid-phase synthesis workflow for Fmoc-N-Methyl-L-norleucine.

Analytical Methods

The purity and identity of this compound and its derivatives are typically assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to confirm the enantiomeric purity of this compound derivatives.[2] A general approach for the chiral separation of Fmoc-amino acids involves the use of macrocyclic glycopeptide-based chiral stationary phases (CSPs).[7]

Experimental Protocol: Chiral HPLC Analysis of Fmoc-N-Methyl-L-norleucine (General Method)

-

Column: A macrocyclic glycopeptide-based chiral stationary phase (e.g., CHIROBIOTIC™ T or R).[7]

-

Mobile Phase: A polar organic mobile phase (e.g., methanol (B129727) with an acidic modifier like ammonium (B1175870) trifluoroacetate) or a reversed-phase system (e.g., acetonitrile/water gradient with a suitable buffer).[7]

-

Detection: UV detection at a wavelength appropriate for the Fmoc group (typically around 265 nm).

For the analysis of the underivatized amino acid, a UHPLC method with pre-column derivatization using ortho-phthaldialdehyde (OPA) can be adapted.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound. While specific spectral assignments for this compound are not readily published, data for the parent compound, L-norleucine, is available and can serve as a reference for interpreting the spectra of the N-methylated analogue.[9] The key distinguishing feature in the ¹H NMR spectrum would be the appearance of a singlet corresponding to the N-methyl protons.

Biological Activity and Applications in Drug Development

The primary application of this compound is in the synthesis of therapeutic peptides with improved pharmacological properties.[3][10]

Enhanced Proteolytic Stability

N-methylation of the peptide backbone sterically hinders the approach of proteases, thereby increasing the in vivo half-life of peptide drugs. This modification is a key strategy for developing orally bioavailable peptide therapeutics.[11]

Conformational Control and Receptor Affinity

The introduction of an N-methyl group restricts the conformational freedom of the peptide backbone. This can lead to a more defined secondary structure, which can enhance the binding affinity and selectivity for its biological target, such as a G-protein coupled receptor (GPCR) or an enzyme active site.[11]

Logical Relationship: N-Methylation and Improved Peptide Properties

Caption: Impact of N-methylation on peptide drug properties.

Applications in Specific Therapeutic Areas

-

Protease Inhibitors: Peptides and peptidomimetics containing N-methylated amino acids have been investigated as inhibitors of various proteases. The N-methylation can improve the binding to the enzyme's active site and enhance stability. For instance, derivatives of norleucine have been explored as inhibitors of leucine (B10760876) aminopeptidase.[12]

-

GPCR Ligands: The conformational control imparted by N-methylation is particularly valuable in designing potent and selective ligands for G-protein coupled receptors. By locking the peptide into a bioactive conformation, it is possible to modulate GPCR signaling pathways with high precision.[12][13][14][15]

-

Metabolic Disorders and Oncology: this compound hydrochloride has been noted for its potential in designing novel therapeutics for metabolic disorders and oncology, primarily through its ability to enhance the stability and solubility of peptide formulations.[3]

Conclusion

This compound is a valuable synthetic amino acid that offers significant advantages in the design and development of peptide-based therapeutics. Its ability to enhance proteolytic stability and influence peptide conformation makes it a powerful tool for medicinal chemists. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to effectively utilize this compound in their drug discovery efforts. Further exploration of this compound-containing peptides is likely to yield novel therapeutic agents with improved efficacy and pharmacokinetic profiles.

References

- 1. L-Norleucine, N-methyl- | C7H15NO2 | CID 7010351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. FMOC-N-METHYL-L-NORLEUCINE(112883-42-8) 1H NMR [m.chemicalbook.com]

- 4. lifetein.com [lifetein.com]

- 5. CN111187793A - Method for synthesizing L-2-methyl norleucine - Google Patents [patents.google.com]

- 6. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmse000411 L-Norleucine at BMRB [bmrb.io]

- 10. Structure-based lead optimization of peptide-based vinyl methyl ketones as SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]

- 15. mdpi.com [mdpi.com]

The Genesis of a Synthetic Workhorse: An In-depth Guide to the Discovery and History of N-Methyl-L-norleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-L-norleucine (N-Me-L-Nle) is a non-proteinogenic α-amino acid that has emerged as a valuable building block in the fields of peptide chemistry and drug development. As an N-methylated derivative of L-norleucine, it possesses unique structural properties that impart enhanced metabolic stability, increased cell permeability, and conformational rigidity to synthetic peptides. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with this compound, tailored for researchers and professionals in the pharmaceutical and biochemical sciences.

Discovery and Historical Context

While a singular, seminal publication detailing the initial discovery of this compound is not prominent in the historical record, its origins are intrinsically linked to the broader exploration of N-methylated amino acids. The groundwork for the synthesis of this class of compounds was laid by the pioneering work of German chemist Emil Fischer in the early 20th century. Fischer's extensive research into amino acids and peptides included early methods for their modification, which opened the door for the creation of synthetic derivatives like N-methylated analogs.

The widespread use and accessibility of this compound and other N-methylated amino acids in modern research, however, is largely thanks to the development of more efficient and scalable synthetic methods in the latter half of the 20th century. A particularly significant contribution was the method developed by N. Leo Benoiton and colleagues , which utilizes sodium hydride and methyl iodide for the N-methylation of N-protected amino acids. This approach offered a more direct and reliable route to producing optically pure N-methylated amino acids, paving the way for their routine incorporation into peptide synthesis.

The primary utility of this compound lies in its role as a substitute for naturally occurring amino acids in peptide-based drug candidates. The N-methyl group on the amide nitrogen prevents the formation of hydrogen bonds and introduces steric hindrance, which can protect the peptide backbone from enzymatic degradation by proteases. This modification has been instrumental in improving the pharmacokinetic profiles of therapeutic peptides.

Physicochemical and Analytical Data

A summary of the key quantitative data for this compound and its common derivatives is presented below for easy reference and comparison.

| Property | This compound | This compound Hydrochloride | Fmoc-N-Methyl-L-norleucine |

| IUPAC Name | (2S)-2-(methylamino)hexanoic acid | (2S)-2-(methylamino)hexanoic acid hydrochloride | (2S)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methylnorleucine |

| CAS Number | 17343-27-0[1] | 17343-27-0 | 112883-42-8[2] |

| Molecular Formula | C₇H₁₅NO₂[1] | C₇H₁₆ClNO₂ | C₂₂H₂₅NO₄[2] |

| Molecular Weight | 145.20 g/mol [1] | 181.66 g/mol | 367.44 g/mol [2] |

| Appearance | White solid | White solid | White to off-white powder[2] |

| Purity | ≥98% (HPLC) | ≥98% (HPLC) | ≥99.5% (Chiral HPLC)[2] |

| Optical Rotation | [α]D²⁰ = +21 ± 2º (c=1 in H₂O) | [α]D²⁰ = +21 ± 2º (c=1 in H₂O) | [α]D²⁰ = -22 ± 2º (c=1 in DMF)[2] |

| Melting Point | Not specified | Not specified | 112 - 125 °C[2] |

| Storage | -20°C | 0-8°C | 0 - 8°C[2] |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of N-methylated amino acids, adapted from the widely used Benoiton method. This procedure can be applied to the N-methylation of a protected L-norleucine precursor.

Synthesis of N-Boc-N-methyl-L-norleucine

This protocol describes the N-methylation of N-Boc-L-norleucine using sodium hydride and iodomethane.

Materials:

-

N-Boc-L-norleucine

-

Anhydrous Tetrahydrofuran (THF)

-

Iodomethane (Methyl Iodide)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Deionized Water

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Hydrochloric Acid (1M)

-

Argon or Nitrogen gas

-

Ice bath

Procedure:

-

Reaction Setup: An oven-dried round-bottom flask equipped with a magnetic stir bar is cooled under a stream of inert gas (argon or nitrogen).

-

Dissolution: N-Boc-L-norleucine (1 equivalent) is dissolved in anhydrous THF.

-

Addition of Reagents: The flask is cooled in an ice bath. Iodomethane (at least 5 equivalents) is added to the solution.

-

N-Methylation: Sodium hydride (at least 4-5 equivalents, accounting for the mineral oil content) is added portion-wise over several hours. Vigorous bubbling (hydrogen gas evolution) will be observed. The reaction is allowed to stir overnight at room temperature after the final addition of sodium hydride.

-

Quenching: The reaction mixture is cooled in an ice bath. Isopropyl alcohol is added dropwise to quench any excess sodium hydride until bubbling ceases. Deionized water is then added cautiously.

-

Workup: The organic solvent is removed under reduced pressure. The aqueous residue is washed with diethyl ether. The aqueous layer is then acidified to a pH of 2-3 with 1M HCl and extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to yield the crude N-Boc-N-methyl-L-norleucine.

-

Characterization: The final product can be characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Synthetic Pathway Visualization

As a synthetic amino acid, this compound is not known to be involved in natural signaling pathways. The following diagram illustrates a generalized experimental workflow for its synthesis.

Caption: Generalized synthetic workflow for this compound.

Conclusion

This compound stands as a testament to the power of synthetic chemistry in advancing drug discovery. While its discovery was an evolutionary step built upon the foundational work of early 20th-century chemists, its modern applications are revolutionary. The ability to fine-tune the properties of peptides by incorporating this and other N-methylated amino acids has enabled the development of more robust and effective peptide-based therapeutics. This guide has provided a comprehensive overview of the historical context, key data, and a representative synthetic protocol for this compound, offering a valuable resource for researchers and professionals in the field.

References

Spectroscopic Profile of N-Methyl-L-norleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-L-norleucine. Due to the limited availability of public experimental spectra for this compound, this document presents a combination of predicted data for the target molecule and experimental data for the closely related parent compound, L-norleucine, to serve as a valuable comparative reference.

Chemical Structure and Properties

This compound is a derivative of the straight-chain amino acid L-norleucine, featuring a methyl group on the alpha-amino group.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | --INVALID-LINK-- |

| Molecular Weight | 145.20 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S)-2-(methylamino)hexanoic acid | --INVALID-LINK-- |

| CAS Number | 17343-27-0 | --INVALID-LINK-- |

Spectroscopic Data

The following sections provide predicted spectroscopic data for this compound and experimental data for L-norleucine for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data for this compound

Note: The following are predicted chemical shifts. Actual experimental values may vary based on solvent and other experimental conditions.

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| Hα | ~ 3.0 - 3.2 | Triplet |

| N-CH₃ | ~ 2.4 - 2.6 | Singlet |

| Hβ | ~ 1.6 - 1.8 | Multiplet |

| Hγ | ~ 1.2 - 1.4 | Multiplet |

| Hδ | ~ 1.2 - 1.4 | Multiplet |

| Hε | ~ 0.8 - 1.0 | Triplet |

Experimental ¹H NMR Data for L-norleucine [1]

Solvent: D₂O, Reference: DSS

| Atom | Chemical Shift (ppm) |

| Hα | 3.72 |

| Hβ | 1.85 |

| Hγ | 1.34 |

| Hδ | 1.34 |

| Hε | 0.89 |

Predicted ¹³C NMR Data for this compound

Note: The following are predicted chemical shifts. Actual experimental values may vary based on solvent and other experimental conditions.

| Atom | Predicted Chemical Shift (ppm) |

| C=O | ~ 175 - 180 |

| Cα | ~ 60 - 65 |

| N-CH₃ | ~ 30 - 35 |

| Cβ | ~ 30 - 35 |

| Cγ | ~ 25 - 30 |

| Cδ | ~ 20 - 25 |

| Cε | ~ 10 - 15 |

Experimental ¹³C NMR Data for L-norleucine [1]

Solvent: D₂O, Reference: DSS

| Atom | Chemical Shift (ppm) |

| C=O | 177.89 |

| Cα | 57.53 |

| Cβ | 32.81 |

| Cγ | 29.10 |

| Cδ | 24.39 |

| Cε | 15.69 |

Infrared (IR) Spectroscopy

Predicted IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) |

| N-H stretch (secondary amine salt) | 2200-2800 (broad) |

| C-H stretch (alkane) | 2850-2960 |

| C=O stretch (carboxylic acid) | 1700-1730 |

| N-H bend (secondary amine salt) | 1550-1610 |

| C-N stretch | 1180-1250 |

Experimental IR Data for L-norleucine

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (primary amine salt) | ~3000-3200 (broad) |

| C-H stretch (alkane) | ~2870-2960 |

| C=O stretch (carboxylate) | ~1580-1620 |

| N-H bend (primary amine salt) | ~1500-1550 |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Predicted m/z | Fragment |

| ESI+ | 146.12 | [M+H]⁺ |

| ESI+ | 102.09 | [M+H - COOH]⁺ |

| ESI- | 144.10 | [M-H]⁻ |

Experimental Mass Spectrometry Data for L-norleucine (Electron Ionization) [2]

| m/z | Relative Intensity (%) |

| 131 | 5 |

| 84 | 45 |

| 74 | 100 |

| 56 | 60 |

| 44 | 80 |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for a specific compound like this compound are often found in primary research literature. However, general methodologies for the spectroscopic analysis of amino acids are well-established.

NMR Spectroscopy of Amino Acids[4][5]

-

Sample Preparation : The amino acid sample is typically dissolved in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated methanol (B129727) (CD₃OD), to a concentration of 1-10 mg/mL. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

-

Instrumentation : Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition : A standard one-dimensional proton experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition : A one-dimensional carbon experiment with proton decoupling is typically used. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

IR Spectroscopy of Amino Acids[6][7]

-

Sample Preparation : For solid-state analysis, the amino acid is finely ground and mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For solution-phase analysis, the sample is dissolved in a suitable solvent that has minimal IR absorbance in the regions of interest.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition : A background spectrum of the KBr pellet or the solvent is first collected. The sample spectrum is then recorded, and the background is automatically subtracted.

Mass Spectrometry of Amino Acids[8][9][10]

-

Sample Preparation : The amino acid is dissolved in a suitable solvent, such as a mixture of water, methanol, or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote ionization.

-

Instrumentation : An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer is commonly used.

-

Data Acquisition : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For fragmentation analysis (MS/MS), a specific ion of interest is selected and fragmented to provide structural information.

Visualizations

Chemical Structure and Spectroscopic Correlation

References

An In-depth Technical Guide to N-Methyl-L-norleucine Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-L-norleucine, a non-proteinogenic amino acid, and its derivatives are gaining prominence in medicinal chemistry and drug development. The incorporation of an N-methyl group into the peptide backbone offers a strategic approach to modulate the conformational properties and enhance the metabolic stability of peptide-based therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of this compound derivatives and analogs. It includes a summary of available quantitative data, detailed experimental protocols for key synthetic methodologies, and visualizations of relevant workflows and concepts to facilitate a deeper understanding for researchers in the field.

Introduction

Peptide-based therapeutics often face challenges such as poor metabolic stability, low bioavailability, and conformational flexibility, which can limit their clinical utility. N-methylation of the peptide backbone is a widely adopted strategy to overcome these limitations.[1] The introduction of a methyl group on the amide nitrogen sterically shields the peptide bond from enzymatic degradation by proteases, thereby prolonging the peptide's half-life in vivo.[2] Furthermore, N-methylation restricts the conformational freedom of the peptide backbone, which can lead to more defined secondary structures and potentially enhance binding affinity and selectivity for biological targets.[2]

This compound, as a derivative of the leucine (B10760876) isomer norleucine, offers a unique building block for designing novel peptide and peptidomimetic drugs. Its linear, unbranched side chain provides distinct steric and hydrophobic properties compared to its natural counterparts, making it a valuable tool for probing structure-activity relationships (SAR) and developing therapeutics with improved pharmacokinetic profiles. This guide will delve into the synthesis of this compound and its incorporation into peptides, summarize the known biological activities of its analogs, and provide detailed experimental protocols relevant to their study.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its incorporation into peptides can be achieved through various methods. The most common approach involves the use of the Fmoc (9-fluorenylmethyloxycarbonyl) protected form, Fmoc-N-Methyl-L-norleleucine-OH, which is suitable for solid-phase peptide synthesis (SPPS).[3]

Synthesis of Fmoc-N-Methyl-Amino Acids

A general and efficient method for the synthesis of Fmoc-N-methylated amino acids involves the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. This solid-phase approach allows for straightforward purification and handling.

Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-Methyl-Amino Acids

This protocol is adapted from a published procedure for the N-methylation of amino acids on a solid support.

-

Materials: 2-Chlorotrityl chloride (2-CTC) resin, Fmoc-L-norleucine, Diisopropylethylamine (DIEA), Dichloromethane (DCM), N-Methylpyrrolidone (NMP), o-Nitrobenzenesulfonyl chloride (o-NBS-Cl), Collidine, Dimethyl sulfate (B86663) or Methyl iodide, 2-Mercaptoethanol (B42355), 1,8-Diazabicycloundec-7-ene (DBU), Fmoc-OSu, Trifluoroacetic acid (TFA), Acetonitrile (ACN), MilliQ water.

-

Procedure:

-

Resin Loading: Swell 2-CTC resin in DCM. Dissolve Fmoc-L-norleucine (3 equivalents) and DIEA (9 equivalents) in DCM and add to the resin. Agitate for 2 hours. Cap any unreacted sites with methanol.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc group.

-

Nosylation: Treat the deprotected amino group with o-NBS-Cl (4 equivalents) and collidine (10 equivalents) in NMP.

-

N-Methylation: React the nosylated amino acid with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like DBU.

-

Nosyl Deprotection: Remove the nosyl group using a solution of 2-mercaptoethanol and DBU in NMP.

-

Fmoc Protection: Protect the newly formed N-methylamino group with Fmoc-OSu (3 equivalents) and DIEA (1 equivalent) in DCM.

-

Cleavage from Resin: Cleave the Fmoc-N-Methyl-L-norleucine from the resin using a solution of 1% TFA in DCM. The product is collected in MilliQ water, and the DCM is evaporated. The final product can be dissolved in ACN and lyophilized.

-

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Once Fmoc-N-Methyl-L-norleucine-OH is obtained, it can be readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This is a general protocol for manual SPPS.

-

Materials: 2-Chlorotrityl chloride resin, Fmoc-protected amino acids (including Fmoc-N-Methyl-L-norleucine-OH), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIEA, Piperidine, DMF, DCM, TFA, Triisopropylsilane (TIS), Water.

-

Procedure:

-

Resin Preparation: Swell the 2-chlorotrityl chloride resin in DCM.

-

First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using DIEA in DCM.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.

-

Amino Acid Coupling: For each subsequent amino acid, pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and immediately add the mixture to the resin. Agitate for 1-2 hours. Monitor coupling completion with a Kaiser test.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically TFA/TIS/Water (95:2.5:2.5).

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase HPLC.

-

Biological Activities and Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives and analogs is primarily explored in the context of peptides. The N-methylation serves to enhance proteolytic stability and influence conformation, which in turn affects biological activity.

Quantitative Data

While extensive quantitative data for standalone this compound derivatives is limited in the public domain, studies on related norleucine analogs provide insights into their potential as enzyme inhibitors. For instance, phosphonic and phosphinic analogues of norleucine have been evaluated as inhibitors of leucine aminopeptidase (B13392206) (LAP).

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| Norleucine-P (Nle-P) | Leucine Aminopeptidase | 12.3 µM | [4] |

| Norleucine-PH (Nle-PH) | Leucine Aminopeptidase | 12.1 µM | [4] |

Table 1: Inhibitory activity of norleucine analogs against Leucine Aminopeptidase.

It is important to note that these are not N-methylated analogs, but they represent the most closely related quantitative data found. The data suggests that norleucine derivatives can exhibit moderate enzyme inhibitory activity.

Applications in Drug Discovery

The primary application of this compound is in the development of peptide-based drugs with improved pharmacokinetic properties.

-

Enhanced Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, leading to a longer in vivo half-life.[2]

-

Conformational Control: N-methylation restricts the rotation around the Cα-N bond, which can stabilize specific secondary structures like β-turns. This conformational rigidity can lead to higher receptor binding affinity and selectivity.

-

Improved Bioavailability: The increased lipophilicity resulting from N-methylation can enhance membrane permeability and oral bioavailability of peptides.

Norleucine itself is an isomer of leucine and has been used as a non-oxidizable substitute for methionine in peptides to study protein structure and function.[5] Its incorporation into amyloid-β peptides has been shown to reduce their neurotoxic effects, suggesting a potential therapeutic application in neurodegenerative diseases.[5] The N-methylation of norleucine in such peptides could further enhance their stability and therapeutic potential.

Signaling Pathways

Currently, there is a lack of specific research detailing the direct interaction of this compound derivatives with and modulation of distinct signaling pathways. The biological effects of peptides containing this modified amino acid are attributed to the overall properties of the peptide and its interaction with its specific target receptor or enzyme.

However, we can infer potential areas of impact based on the therapeutic areas where related compounds are being investigated. For example, the norleucine analog 6-diazo-5-oxo-L-norleucine (DON) is a glutamine antagonist that has been studied as an anticancer agent. DON inhibits several enzymes involved in glutamine metabolism, which is a critical pathway for the proliferation of many cancer cells.

Below is a conceptual diagram illustrating the general workflow for the synthesis and evaluation of peptides containing this compound.

Caption: Workflow for the synthesis and evaluation of this compound-containing peptides.

Conclusion and Future Directions

This compound is a valuable tool in the arsenal (B13267) of medicinal chemists for the design of novel peptide-based therapeutics. Its incorporation can significantly improve the metabolic stability and conformational properties of peptides, leading to enhanced biological activity and better pharmacokinetic profiles. While quantitative data on standalone this compound derivatives is currently scarce, the established protocols for their synthesis and incorporation into peptides provide a solid foundation for further research.

Future studies should focus on the systematic synthesis and biological evaluation of a broader range of this compound derivatives and analogs to establish clear structure-activity relationships. Investigating their effects on specific signaling pathways will be crucial for elucidating their mechanisms of action and identifying new therapeutic opportunities in areas such as oncology and neurodegenerative diseases. The continued development of efficient synthetic methodologies will further accelerate the exploration of this promising class of modified amino acids in drug discovery.

References

N-Methyl-L-norleucine: A Technical Guide for Researchers and Drug Developers

An In-depth Exploration of a Non-Proteinogenic Amino Acid in Modern Peptide Therapeutics

Introduction

N-Methyl-L-norleucine (N-Me-L-Nle) is a non-proteinogenic amino acid that is gaining increasing attention in the field of peptide drug discovery and development. As an analogue of L-leucine, its unique structural modification—the methylation of the alpha-amine—confers several advantageous properties to peptide drug candidates. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and its impact on the biological and pharmacokinetic profiles of peptides. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its effective application in peptide synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO₂ | [1][2] |

| Molecular Weight | 145.2 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 112 - 125 ºC | [1] |

| Optical Rotation | [α]D²⁰ = -22 ± 2º (c=1 in DMF) | [1] |

| Purity | ≥ 99.5% (Chiral HPLC) | [1] |

Synthesis of this compound and its Incorporation into Peptides

The synthesis of this compound and its subsequent incorporation into peptide chains are critical steps in the development of novel peptide therapeutics. The most common approach involves the use of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the N-terminus, which is standard in solid-phase peptide synthesis (SPPS).

Synthesis of Fmoc-N-Methyl-L-norleucine

While several methods exist for the N-methylation of amino acids, a common strategy involves the protection of the carboxylic acid, followed by methylation of the amine, and subsequent deprotection.

Illustrative Synthetic Workflow:

References

Methodological & Application

Application Notes and Protocols for N-Methyl-L-norleucine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful incorporation of N-Methyl-L-norleucine into synthetic peptides using solid-phase peptide synthesis (SPPS). The inclusion of N-methylated amino acids, such as N-Methyl-L-norleceucine, can significantly enhance the pharmacokinetic properties of peptide-based therapeutics by increasing their metabolic stability and influencing their conformation and receptor-binding affinity.[1][2][3] However, the steric hindrance introduced by the N-methyl group presents unique challenges during peptide synthesis.[4][5] These notes offer solutions and optimized protocols to overcome these challenges.

Challenges in SPPS with this compound

The primary obstacle in synthesizing peptides containing this compound is the steric hindrance caused by the methyl group on the amide nitrogen.[4][5] This leads to several complications:

-

Slower and Inefficient Coupling Reactions: The methyl group physically obstructs the incoming activated amino acid, resulting in significantly reduced coupling efficiency compared to non-methylated counterparts.[4] This issue is particularly pronounced when coupling an amino acid onto an N-methylated residue.[4]

-

Incomplete Reactions: Standard coupling conditions may not be sufficient to drive the reaction to completion, leading to deletion sequences in the final peptide.[4]

-

Side Reactions:

-

Diketopiperazine (DKP) formation: This is a common side reaction, especially with N-alkylated peptides.[4][6]

-

Racemization: The activation of the carboxylic acid can sometimes lead to a loss of stereochemical integrity.[4]

-

Fragmentation: Peptides with consecutive N-methylated residues can be susceptible to fragmentation during the final cleavage from the resin with trifluoroacetic acid (TFA).[4][6]

-

Recommended Reagents and Strategies

To address the challenges associated with this compound incorporation, the following reagents and strategies are recommended:

-

High-Efficiency Coupling Reagents: Standard uronium-based coupling reagents like HBTU and HCTU are often not effective enough for coupling sterically hindered N-methylated amino acids.[3][4] More potent phosphonium-based reagents or specialized uronium/aminium reagents are highly recommended.[3][4][6]

-

Microwave-Enhanced SPPS: The use of microwave energy can significantly enhance the efficiency of coupling hindered amino acids like this compound, driving reactions to completion more quickly.[5]

-

Double or Triple Coupling: Repeating the coupling step two or three times can help ensure the reaction goes to completion, which is particularly beneficial for highly hindered residues.[4]

-

Accurate Monitoring: The standard ninhydrin (B49086) test is not effective for monitoring the completion of coupling reactions involving N-methylated amines. The bromophenol blue test is a reliable alternative.[3][4]

Quantitative Data Summary

The following tables summarize the recommended coupling reagents and their relative effectiveness for incorporating this compound.

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids

| Coupling Reagent | Reagent Type | Relative Efficiency for N-Methylated Residues | Notes |

| HBTU, HCTU | Uronium/Aminium | Low | Often ineffective, leading to low yields and deletion sequences.[3][4] |

| HATU | Uronium/Aminium | High | Highly recommended for sterically hindered couplings.[3][4] |

| PyAOP | Phosphonium | High | Demonstrated success in challenging couplings.[4][6] |

| PyBOP/HOAt | Phosphonium | High | Another highly effective reagent combination for N-methylated amino acids.[4][6] |

| BOP-Cl | Phosphonium | Moderate to High | Can be useful for couplings of N-methylated amino acids.[3][7] |

Table 2: Typical Reaction Parameters for this compound Coupling

| Parameter | Recommendation | Rationale |

| Amino Acid Equivalents | 2-4 eq | To drive the reaction to completion. |

| Coupling Reagent Equivalents | 2-4 eq | To ensure efficient activation. |

| Base Equivalents (e.g., DIPEA) | 4-8 eq | To maintain basic conditions for the coupling reaction. |

| Coupling Time | 1-4 hours (or longer) | N-methylated amino acids require longer reaction times.[4] |

| Temperature | Room Temperature to Elevated | Elevated temperatures can improve coupling efficiency, especially with microwave assistance.[4][5] |

Experimental Protocols

General SPPS Workflow for N-Methylated Peptides

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Protocol for this compound Coupling using HATU

-

Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes.[3][8]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again for 15-20 minutes to remove the Fmoc protecting group.[9] Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[9]

-

Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of Fmoc-N-Methyl-L-norleucine, 4 equivalents of HATU, and 8 equivalents of diisopropylethylamine (DIEA) in DMF or NMP.[3] Allow the mixture to pre-activate for a minimal time to reduce the risk of racemization.[4]

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-4 hours at room temperature.[3] For difficult couplings, the reaction time can be extended or performed at an elevated temperature (e.g., 50°C) or with microwave assistance.[4][5]

-

Monitoring: Perform a bromophenol blue test to monitor the completion of the coupling reaction.[3] A yellow color indicates a complete reaction, while a blue or green color indicates an incomplete reaction.[3]

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).[9]

-

Repeat (if necessary): If the bromophenol blue test indicates an incomplete reaction, repeat steps 3-6.[4]

Protocol for Bromophenol Blue Test

-

Sample Preparation: Remove a small sample of the resin and wash it with methanol.[3]

-

Test Solution: Prepare a solution of 250 mg of bromophenol blue in 50 ml of DMF.[3]

-

Testing: Add 2 ml of the test solution to the resin sample.[3]

-

Observation: Observe the color of the suspension.

Protocol for Cleavage and Deprotection

The choice of cleavage cocktail depends on the other amino acids present in the peptide sequence. For peptides containing sensitive residues like Trp, Met, or Cys, scavengers are crucial.

Reagent K (TFA/Water/Phenol/Thioanisole/TIS): A common cleavage cocktail.

-

Fmoc Removal: Ensure the N-terminal Fmoc group is removed.

-

Resin Preparation: Wash the dried peptide-resin with DCM.

-

Cleavage: Suspend the resin in Reagent K (e.g., TFA/H2O/Phenol/Thioanisole/TIS, 82.5:5:5:5:2.5) for 2-4 hours at room temperature.[10] The duration may need to be optimized to minimize side reactions like the loss of Ac-N-methylamino acid if the N-terminus is acetylated.[6][11]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[9]

-

Washing and Drying: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide under vacuum.[9]

-

Purification: Purify the crude peptide by reverse-phase HPLC.[9]

Signaling Pathways and Applications

This compound is not directly involved in known signaling pathways but is a valuable tool in drug design and research to modulate the properties of bioactive peptides. For instance, norleucine is used as a substitute for methionine to study the role of this amino acid in the neurotoxic effects of Amyloid-β peptides in Alzheimer's disease research.[12][13] The N-methylation of norleucine can further enhance the peptide's resistance to enzymatic degradation, making it a desirable modification for therapeutic candidates.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 6. researchgate.net [researchgate.net]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lifetein.com [lifetein.com]

- 13. Norleucine - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: N-Methyl-L-norleucine as a Tool for Studying Protein Structure and Function

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyl-L-norleucine (N-Me-L-Nle) is a non-proteinogenic amino acid that serves as a valuable tool in peptide and protein chemistry. Its unique structural properties, primarily the methylation of the backbone amide nitrogen, offer distinct advantages for studying protein structure, function, and for the development of novel peptide-based therapeutics. This document provides detailed application notes and experimental protocols for the utilization of this compound.

Incorporating N-Me-L-Nle into a peptide chain introduces a methyl group on the amide nitrogen, which has several significant consequences. This modification enhances proteolytic stability by sterically hindering the approach of proteases that typically recognize and cleave the peptide backbone.[1] Furthermore, the N-methylation removes the hydrogen bond donor capability of the amide proton, which can constrain the peptide's conformation and influence its binding affinity and selectivity for its biological target.[1][2] The linear, unbranched side chain of norleucine also serves as a useful isosteric replacement for methionine, allowing for the study of the functional role of methionine residues without the complication of oxidation.

These properties make this compound a powerful tool for:

-

Enhancing Peptide Stability: Increasing the half-life of peptides in biological fluids is a critical step in developing peptide-based drugs.[3][4]

-

Modulating Receptor Binding: The conformational constraints imposed by N-methylation can lead to either increased or decreased binding affinity, providing a method to probe the bioactive conformation of a peptide.[1][5]

-

Structure-Activity Relationship (SAR) Studies: Systematically replacing amino acids with N-Me-L-Nle can elucidate the role of specific residues and backbone conformations in protein-protein interactions.

Data Presentation

Table 1: Comparative Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides

| Peptide Analog | Modification | Protease | Half-life (t½) in Human Serum | Fold Increase in Stability |

| Parent Peptide | None | Trypsin | 15 min | - |

| N-Me-L-Nle Analog | N-methylation at P1' position | Trypsin | > 24 hours | > 96 |

| Parent Peptide | None | Chymotrypsin | 30 min | - |

| N-Me-L-Nle Analog | N-methylation at P2 position | Chymotrypsin | 180 min | 6 |

Note: Data are representative examples from literature on N-methylated peptides and may not be specific to this compound in all cases. The actual stability enhancement is highly dependent on the peptide sequence and the position of the modification.

Table 2: Comparative Receptor Binding Affinity of N-Methylated vs. Non-Methylated Peptides

| Peptide Analog | Target Receptor | Modification | Binding Affinity (Kd, nM) | Change in Affinity |

| Parent Peptide | GPCR A | None | 5.2 | - |

| N-Me-L-Nle Analog 1 | GPCR A | N-methylation at position X | 1.8 | 2.9-fold increase |

| Parent Peptide | GPCR B | None | 10.5 | - |

| N-Me-L-Nle Analog 2 | GPCR B | N-methylation at position Y | 85.2 | 8.1-fold decrease |

| Parent Peptide | sst5 Receptor | None | - | - |

| Analog | sst5 Receptor | N-methylation of D-Trp8 | High Affinity | Affinity Enhanced |

| Analog | sst5 Receptor | N-methylation of Phe7 | Affinity Destroyed | Affinity Abolished |

Note: The effect of N-methylation on binding affinity is highly context-dependent and can either enhance or diminish binding depending on the specific interactions with the receptor.[1][2]

Experimental Protocols

Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using Fmoc/tBu chemistry.

Materials:

-

Fmoc-N-Methyl-L-norleucine

-

Rink Amide resin

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and shake for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

-

Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake for 1-2 hours at room temperature.

-

Drain and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Incorporation of Fmoc-N-Methyl-L-norleucine:

-

Coupling of an amino acid to an N-methylated residue is often slower. Therefore, a stronger coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended.

-

In a separate vial, dissolve 3 equivalents of Fmoc-N-Methyl-L-norleucine, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF.

-

Add the activated amino acid solution to the deprotected N-terminus on the resin.

-

Shake for 4-6 hours, or overnight if necessary. Monitor the coupling reaction using a Kaiser test (which will be negative for the secondary amine of the N-methylated residue).

-

-

Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity of the peptide by mass spectrometry.

Protocol 2: Proteolytic Stability Assay

This protocol provides a general method to assess the stability of this compound-containing peptides in the presence of proteases or in biological fluids like human serum.

Materials:

-

Purified peptide (with and without this compound)

-

Protease of interest (e.g., trypsin, chymotrypsin) or human serum

-

Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile (B52724) with 1% TFA)

-

RP-HPLC system with a C18 column

-

Incubator or water bath at 37°C

Procedure:

-

Peptide Stock Solution: Prepare a stock solution of the test peptide in the assay buffer at a known concentration (e.g., 1 mg/mL).

-

Reaction Setup:

-

In a microcentrifuge tube, mix the peptide solution with the protease solution or human serum to a final peptide concentration of 100 µg/mL.

-

Incubate the reaction mixture at 37°C.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution.

-

-

Sample Preparation:

-

Centrifuge the quenched samples at high speed to precipitate proteins.

-

Collect the supernatant containing the remaining peptide.

-

-

HPLC Analysis:

-

Analyze the supernatant by RP-HPLC.

-

Use a gradient of acetonitrile in water with 0.1% TFA to separate the intact peptide from degradation products.

-

-

Data Analysis:

-

Quantify the peak area of the intact peptide at each time point.

-

Calculate the percentage of peptide remaining relative to the 0-minute time point.

-

Determine the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time.[2]

-

Protocol 3: Receptor Binding Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay to determine the binding affinity (Kd) of an this compound-containing peptide to its target receptor. This method is suitable when a fluorescently labeled version of the natural ligand is available.

Materials:

-

Purified receptor protein

-

Fluorescently labeled ligand (probe)

-

Unlabeled competitor peptides (parent peptide and N-Me-L-Nle analog)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Assay Setup:

-

In a black microplate, add a fixed concentration of the receptor protein and the fluorescently labeled probe. The concentration of the probe should be well below its Kd for the receptor.

-

Add increasing concentrations of the unlabeled competitor peptides to the wells.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization in each well using the microplate reader.

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the fluorescent probe).

-

Calculate the equilibrium dissociation constant (Ki) for the test peptide using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.[2]

-

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. N-Methylated Cyclic Enkephalin Analogues Retain High Opioid Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

N-Methyl-L-norleucine: Enhancing the Therapeutic Potential of Peptides

Application Note and Protocol

For researchers, scientists, and drug development professionals, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design. N-Methyl-L-norleucine, a derivative of the leucine (B10760876) isomer norleucine, offers a unique combination of properties to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability. This document provides a detailed overview of the applications of this compound in therapeutic peptide development, complete with illustrative quantitative data, detailed experimental protocols, and visual diagrams of relevant biological and experimental workflows.

Introduction to this compound in Peptide Therapeutics

N-methylation, the addition of a methyl group to the backbone amide nitrogen of an amino acid, is a powerful tool for modulating the pharmacokinetic properties of therapeutic peptides.[1] This modification imparts steric hindrance, which can significantly increase resistance to enzymatic degradation by proteases.[2] Furthermore, by removing a hydrogen bond donor, N-methylation can enhance a peptide's lipophilicity, potentially improving its ability to cross cellular membranes.[3]

Norleucine itself is often used as a substitute for methionine to prevent oxidation, thereby increasing the shelf-life and stability of a peptide therapeutic.[4] The combination of N-methylation with a norleucine residue in the form of this compound provides a dual advantage: enhanced proteolytic stability and prevention of oxidative degradation. This makes it a valuable building block for peptides targeting a wide range of diseases. While specific data for this compound is emerging, the well-documented effects of N-methylation and norleucine substitution allow for informed predictions of its impact on peptide performance.

Quantitative Data on the Impact of N-Methylation

The following tables present illustrative data based on published findings for N-methylated peptides to demonstrate the potential advantages of incorporating this compound.

Table 1: Illustrative Pharmacokinetic Properties of a Hypothetical Peptide Analog

| Peptide Analog | Modification | Plasma Half-life (t½) in rat serum (min) | Caco-2 Cell Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| Parent Peptide | None | 15 | 0.5 | <1 |

| This compound Analog | Single N-methylation | 90 | 2.5 | 8 |

| Di-N-Methyl Analog | Two N-methylations | 240 | 5.0 | 15 |

| Tri-N-Methyl Analog | Three N-methylations | >480 | 8.0 | 28[5] |

This data is illustrative and based on general findings for N-methylated peptides. Actual results will be sequence and position-dependent. For instance, a tri-N-methylated version of a somatostatin (B550006) analog demonstrated an oral bioavailability of 10%.[6]

Table 2: Illustrative Receptor Binding Affinity

| Peptide Analog | Modification | Receptor Binding Affinity (Ki, nM) |

| Parent Peptide | None | 5.2 |

| This compound Analog | Single N-methylation | 7.8 |

This data is illustrative. N-methylation can sometimes lead to a slight decrease in binding affinity due to conformational changes, but this is often offset by the significant gains in stability and bioavailability.[7]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of an this compound containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-N-methyl-L-norleucine using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

Coupling reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[10]

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

-

Washing solvents: Methanol (MeOH)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HATU in DMF.

-

Add 6 equivalents of DIPEA and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor coupling completion with a Kaiser test.

-

Wash the resin as in step 2.

-

-

This compound Coupling:

-

In a separate vial, dissolve 3 equivalents of Fmoc-N-methyl-L-norleucine and 2.9 equivalents of HATU in DMF.[10]

-

Add 6 equivalents of DIPEA and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 4-6 hours. Due to steric hindrance, N-methylated amino acids require longer coupling times.

-

Monitor coupling completion with a bromophenol blue test.

-

Wash the resin as in step 2.

-

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

-

Cleavage and Purification:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purify the peptide by reverse-phase HPLC.

-

References

- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. peptide.com [peptide.com]

Application Notes: N-Methyl-L-norleucine as a Building Block in Combinatorial Chemistry

Introduction

N-Methyl-L-norleucine is a non-proteinogenic α-amino acid that has gained significant traction as a valuable building block in peptide synthesis and combinatorial chemistry for drug discovery.[1][2] As an N-methylated isomer of leucine, it offers unique structural and functional properties that medicinal chemists can leverage to design novel therapeutics with improved pharmacological profiles.[3][4] The incorporation of this compound into peptide chains can enhance metabolic stability, control conformation, and improve pharmacokinetic properties such as bioavailability and in vivo half-life.[1][4] These characteristics make it a crucial component for developing peptide-based drugs that are more resistant to enzymatic degradation and possess higher binding affinity for their targets.[1][4]

These application notes provide a comprehensive overview of this compound, its properties, and detailed protocols for its use in solid-phase peptide synthesis (SPPS), targeting researchers, scientists, and professionals in drug development.

Physicochemical and General Information

This compound is commercially available in various forms, including the free amino acid and derivatives protected with Fmoc (fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) groups for use in SPPS.[1][5]

| Property | Value | Reference |

| Synonyms | (2S)-2-(methylamino)hexanoic acid, H-MeNle-OH, N-Me-L-norleucine | [6] |

| Molecular Formula | C7H15NO2 | [7] |

| Molecular Weight | 145.2 g/mol | [7] |

| CAS Number | 17343-27-0 | [7] |

| Appearance | White to off-white powder | [5] |

| Storage Condition | -20°C | [7] |

| Protected Derivative | Molecular Formula | Molecular Weight | CAS Number | Purity |

| Fmoc-N-methyl-L-norleucine | C22H25NO4 | 367.4 g/mol | 112883-42-8 | ≥ 99.5% (Chiral HPLC)[5] |

| Boc-N-Me-Nle-OH | C12H23NO4 | 245.32 g/mol | N/A | High Purity[1] |

Applications in Combinatorial Chemistry and Drug Discovery

The unique structure of this compound provides several advantages in the design of peptide libraries and drug candidates.

-

Enhanced Metabolic Stability : The N-methyl group on the peptide backbone sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and thereby extending its in vivo half-life.[1][4]

-

Conformational Control : N-methylation restricts the conformational freedom of the peptide backbone, which can help lock the peptide into a bioactive conformation.[8] This fine-tuning can lead to higher receptor-binding affinity and specificity.[1]

-

Improved Pharmacokinetic Properties : The increased stability and altered polarity resulting from N-methylation can lead to improved bioavailability and efficacy of peptide-based pharmaceuticals.[2][5]

-

Scaffold for Chemical Libraries : Its structure serves as a versatile chiral scaffold for building complex molecules and generating libraries of compounds for high-throughput screening in drug discovery programs.[4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-N-Methyl-L-norleucine

This protocol outlines the manual synthesis of a peptide containing this compound on a 0.1 mmol scale using standard Fmoc/tBu chemistry. The key challenge in synthesizing N-methyl-rich peptides is the coupling step, which is often slow and requires specialized reagents.[9]

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier |

| Resin | 2-Chlorotrityl chloride resin | Novabiochem®, AAPPTec |

| Amino Acids | Fmoc-N-Methyl-L-norleucine | Chem-Impex, BroadPharm |

| Other Fmoc-protected amino acids | Standard peptide synthesis supplier | |

| Coupling Reagents | HATU or HCTU | AAPPTec, Bachem |

| PyAOP or PyBOP | Standard peptide synthesis supplier | |

| Additives | HOAt or HOBt | Standard peptide synthesis supplier |

| DIPEA (N,N-Diisopropylethylamine) | Peptide synthesis grade | |

| Deprotection Reagent | 20% (v/v) Piperidine (B6355638) in DMF | Reagent grade |

| Solvents | DMF, DCM | Amine-free, peptide synthesis grade |

| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) | Standard laboratory supplier |

Experimental Workflow Diagram

Step-by-Step Methodology

-

Resin Preparation and Swelling:

-

Place 300 mg of 2-chlorotrityl chloride resin into a manual SPPS reaction vessel.[10]

-

Swell the resin in 5 mL of dichloromethane (B109758) (DCM) for at least 30 minutes with gentle agitation.[10]

-

After swelling, drain the DCM.[10]

-

-

Loading of the First Amino Acid (Fmoc-L-norleucine):

-

Dissolve 2 equivalents of the first Fmoc-amino acid and 4 equivalents of DIPEA in 5 mL of DCM.[10]

-

Add the solution to the swollen resin and agitate for 1-2 hours at room temperature.[10]

-

To cap any unreacted sites, add 0.5 mL of methanol (B129727) and agitate for 30 minutes.[10]

-

Drain the solution and wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).[10]

-

-

Fmoc Deprotection:

-

Coupling of Fmoc-N-Methyl-L-norleucine:

-

Note: The coupling of N-methylated amino acids is notoriously difficult. The use of highly efficient coupling reagents is critical. HATU/HOAt or PyAOP are recommended over standard reagents like HBTU for these couplings.[9][11]

-

In a separate vial, pre-activate the amino acid. Dissolve 3 equivalents of Fmoc-N-Methyl-L-norleucine, 2.9 equivalents of HATU, and 3 equivalents of HOAt in 3 mL of DMF.[10][11]

-

Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.[10]

-

Immediately add the activated amino acid solution to the deprotected resin.[10]

-

Agitate the reaction mixture for at least 2-4 hours. The reaction time may need to be extended for N-methylated residues.[11]

-

Monitor the reaction completion using a Kaiser test (note: the test will be negative on the secondary amine of N-methyl-norleucine).

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).[10]

-

-

Chain Elongation:

-

Repeat steps 3 (Fmoc Deprotection) and 4 (Coupling) for all subsequent amino acids in the peptide sequence.

-

-

Cleavage and Global Deprotection:

-

After the final amino acid has been coupled and deprotected, wash the resin thoroughly with DCM and dry it under vacuum.

-

Add 5-10 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to the resin.

-

Agitate at room temperature for 2-3 hours. Note that prolonged cleavage times can sometimes lead to side reactions like fragmentation between consecutive N-methyl amino acids.[9]

-

Filter the resin and collect the filtrate into a centrifuge tube.[10]

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[10]

-

Centrifuge the mixture to pellet the peptide and decant the ether.[10]

-

Wash the peptide pellet with cold diethyl ether two more times.[10]

-

Dry the crude peptide pellet under vacuum.[10]

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Note that N-methyl-rich peptides may show multiple peaks on HPLC profiles due to the slow conversion between conformers (cis/trans isomers of the N-methylated amide bond).[9]

-

This document provides a foundational guide for utilizing this compound in combinatorial chemistry. Researchers should optimize protocols based on their specific peptide sequences and available instrumentation.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. lifetein.com [lifetein.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. L-Norleucine, N-methyl- | C7H15NO2 | CID 7010351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 17343-27-0 | BroadPharm [broadpharm.com]

- 8. CN111187793A - Method for synthesizing L-2-methyl norleucine - Google Patents [patents.google.com]

- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. chem.uci.edu [chem.uci.edu]

Application Notes and Protocols for N-methylation of L-norleucine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-methylation of L-norleucine, a non-proteinogenic amino acid isomeric to leucine. N-methylation is a critical modification in medicinal chemistry, often employed to enhance the metabolic stability, membrane permeability, and overall pharmacokinetic profile of peptide-based therapeutics. L-norleucine, with its linear four-carbon side chain, serves as a useful building block in peptide synthesis. Its N-methylated form, N-methyl-L-norleucine, is valuable for creating peptides with improved properties.

Two primary methods for the N-methylation of L-norleucine are presented: Reductive Amination using sodium borohydride (B1222165) and the Eschweiler-Clarke reaction.

Key Concepts and Comparison of Methods

| Method | Key Reagents | Typical Reaction Conditions | Advantages | Disadvantages |

| Reductive Amination | Formaldehyde (B43269), Sodium Borohydride (NaBH₄) | Mild, often at room temperature | High yields, catalyst-free options available, chemoselective.[1] | Requires careful control of stoichiometry to avoid dimethylation. |

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Elevated temperatures (typically 80-100°C) | Drives reaction to completion, avoids quaternary ammonium (B1175870) salt formation.[2][3] | Higher temperatures may not be suitable for sensitive substrates. |

Protocol 1: Reductive Amination of L-norleucine using Sodium Borohydride

This protocol describes the N-monomethylation of L-norleucine via reductive amination using formaldehyde as the methyl source and sodium borohydride as the reducing agent. This method is known for its mild reaction conditions and high yields.

Experimental Workflow:

Caption: Workflow for N-methylation of L-norleucine via Reductive Amination.

Materials:

-

L-norleucine

-

Formaldehyde (37% aqueous solution)

-

Sodium borohydride (NaBH₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Dowex 50WX8 resin (or equivalent strong cation exchange resin)

-

Ammonium hydroxide (for elution)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Round-bottom flask

-

pH meter or pH paper

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 1.31 g (10 mmol) of L-norleucine in 50 mL of 1 M sodium hydroxide.

-

Cooling: Cool the solution to 0°C in an ice bath with gentle stirring.

-